omega-conotoxin TVIA
Description
Omega-conotoxins are disulfide-rich peptides derived from the venom of marine cone snails (genus Conus). These toxins selectively target voltage-sensitive calcium channels (VSCCs), which play critical roles in neurotransmitter release and pain signaling. Among these, omega-conotoxin TVIA is occasionally referenced in pharmacological studies, though its characterization remains less documented compared to well-studied variants like GVIA, MVIIA, and MVIIC . This article focuses on the structural and functional distinctions between TVIA and its analogs, leveraging existing research on related omega-conotoxins.
Properties
CAS No. |
137688-12-1 |
|---|---|
Molecular Formula |
C54H90N2O6 |
Synonyms |
omega-conotoxin TVIA |
Origin of Product |
United States |
Comparison with Similar Compounds
Omega-Conotoxin GVIA
- Target : Primarily N-type VSCCs (Cav2.2) with high specificity .
- Structure : Features a conserved three-loop framework (Cys1–Cys16, Cys8–Cys20, Cys15–Cys25) critical for channel binding. NMR studies reveal a rigid globular fold stabilized by disulfide bonds .
- Therapeutic Potential: Preclinical studies highlight its potent analgesic effects in neuropathic pain models.
Omega-Conotoxin MVIIA (Ziconotide)
- Target : N-type VSCCs, with additional weak activity at P/Q-type channels .
- Structure : Shares a similar three-loop architecture with GVIA but differs in loop 2 (residues 10–17), which enhances selectivity for neuronal over cardiac calcium channels .
- Therapeutic Application : FDA-approved for intrathecal treatment of chronic pain. Clinical trials demonstrate superior efficacy to morphine in reducing allodynia but with side effects like dizziness and nausea .
Omega-Conotoxin MVIIC
- Target : Dual blockade of N- and P/Q-type VSCCs, making it less selective than GVIA or MVIIA .
- Structure : A 14-loop splice hybrid with structural deviations in loop 4 (residues 22–28), contributing to broader channel interactions .
- Research Findings: Used experimentally to study synaptic transmission but lacks clinical relevance due to non-specific effects .
Comparative Data Table
| Feature | GVIA | MVIIA (Ziconotide) | MVIIC | SO-3 |
|---|---|---|---|---|
| Primary Target | N-type VSCC | N-type VSCC | N/P/Q-type VSCC | N-type VSCC |
| Selectivity | High | Moderate | Low | High |
| Therapeutic Use | Preclinical | FDA-approved | Experimental | Preclinical |
| Side Effects | Systemic toxicity | Dizziness, nausea | Non-specific | Minimal |
| Structural Key | Rigid loop 1–3 | Flexible loop 2 | Broad loop 4 | Engineered loop 2 |
| Clinical Trials | None | Phase IV completed | None | Phase I/II |
Pharmacological Insights and Challenges
- Selectivity vs. Efficacy : GVIA and SO-3 exhibit high N-type specificity but differ in pharmacokinetics. SO-3’s synthetic modifications enhance stability, whereas GVIA’s natural structure limits its clinical utility .
- Side Effect Profiles : MVIIA’s FDA approval underscores its efficacy, but its adverse effects necessitate careful dosing. SO-3’s improved tolerability in preclinical models positions it as a promising successor .
- Structural Determinants : Loop 2 in MVIIA and loop 4 in MVIIC are critical for channel discrimination. Hybrid peptides combining these loops show intermediate activity, suggesting modular design strategies for future analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
